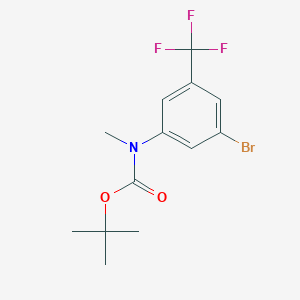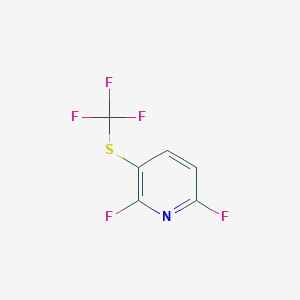![molecular formula C10H19FN2O2 B6351365 tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate CAS No. 2165900-52-5](/img/structure/B6351365.png)
tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate, commonly referred to as TBFC, is a compound that has become increasingly popular in the field of organic chemistry due to its unique properties. TBFC has been used in a variety of applications, ranging from pharmaceuticals to materials science.
Wissenschaftliche Forschungsanwendungen
TBFC has found a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of materials for drug delivery systems, such as liposomes and polymers-based drug delivery systems.
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.
Mode of Action
It’s known that the tert-butyl group can be used in chemical transformations , implying that it may undergo reactions with its targets, leading to changes in their structure and function.
Biochemical Pathways
The compound’s potential to mediate the deprotection of prenyl esters and other acid-labile groups suggests that it may influence pathways involving these groups.
Pharmacokinetics
The compound’s solid physical form and storage temperature suggest that it may have specific requirements for stability and bioavailability .
Result of Action
Its potential role in the synthesis of n-boc-protected anilines suggests that it may contribute to the formation of these compounds, which have various applications in chemical biology.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate”. For instance, its storage temperature suggests that it may require specific conditions for optimal stability . Additionally, its reactivity with various functional groups implies that the presence of these groups in the environment could affect its action.
Vorteile Und Einschränkungen Für Laborexperimente
TBFC has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in aqueous solutions. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, TBFC is also limited in its applications due to its relatively low solubility in organic solvents.
Zukünftige Richtungen
TBFC has a wide range of potential applications, and there are several areas of research that could be explored in the future. For example, TBFC could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. Additionally, TBFC could be used to design materials for drug delivery systems, such as liposomes and polymers-based drug delivery systems. Finally, TBFC could be used to synthesize other compounds with unique properties, such as catalysts and inhibitors.
Synthesemethoden
TBFC can be synthesized through a variety of methods, including a nucleophilic substitution reaction. In this reaction, a nucleophile (such as an amine) is reacted with an electrophile (such as a halide) to form a carbon-nitrogen bond. The reaction is typically carried out in an aqueous medium, and the resulting product is a tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate.
Eigenschaften
IUPAC Name |
tert-butyl N-[[(3R)-3-fluoropyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEHPMQIVVIUQX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CCNC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)



![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

